molecular formula C12H9NO2 B11973535 3-Furan-2-YL-1-pyridin-4-YL-propenone CAS No. 18551-01-4

3-Furan-2-YL-1-pyridin-4-YL-propenone

Cat. No.: B11973535
CAS No.: 18551-01-4
M. Wt: 199.20 g/mol
InChI Key: JPFQNQVOYSQAMH-ONEGZZNKSA-N
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Description

3-Furan-2-YL-1-pyridin-4-YL-propenone is an organic compound with the molecular formula C12H9NO2 It is a member of the heterocyclic aromatic series, characterized by the presence of both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furan-2-YL-1-pyridin-4-YL-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Furan-2-YL-1-pyridin-4-YL-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or substituted furan/pyridine compounds.

Scientific Research Applications

3-Furan-2-YL-1-pyridin-4-YL-propenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Furan-2-YL-1-pyridin-4-YL-propenone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Furan-2-YL-1-pyridin-4-YL-propenone is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

18551-01-4

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C12H9NO2/c14-12(10-5-7-13-8-6-10)4-3-11-2-1-9-15-11/h1-9H/b4-3+

InChI Key

JPFQNQVOYSQAMH-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=NC=C2

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=NC=C2

Origin of Product

United States

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